1,8-Octanedithiol is a linear, eight-carbon aliphatic dithiol characterized by its dual terminal sulfhydryl groups and a liquid state at room temperature. As a bifunctional crosslinker, it is primarily procured for the synthesis of polythioethers, the fabrication of self-assembled monolayers (SAMs) on noble metals, and as a morphological processing additive in organic photovoltaics (OPVs). Its eight-carbon backbone provides a critical balance of hydrophobicity, van der Waals interaction strength, and chain flexibility, distinguishing it from shorter or longer homologs. For industrial and laboratory buyers, its liquid phase at ambient conditions ensures precise volumetric dispensing, making it a highly processable precursor for advanced material formulations and surface functionalization workflows [1].
Substituting 1,8-Octanedithiol with generic alternatives like 1,6-hexanedithiol or 1,10-decanedithiol frequently compromises processability and application performance. Shorter chains (e.g., C6) lack sufficient intermolecular van der Waals forces, often resulting in defective, 'lying-down' configurations on gold surfaces rather than the required 'standing-up' orientation needed for secondary crosslinking [1]. Conversely, longer chains (e.g., C10) transition to solid or semi-solid states at room temperature, requiring thermal jacketing for liquid handling and complicating automated dosing. Furthermore, in organic electronics, substituting 1,8-Octanedithiol with halogenated additives like 1,8-diiodooctane (DIO) introduces photo-acidic degradation pathways under UV exposure, severely reducing device lifespans [2].
The thermal properties of aliphatic dithiols dictate their handling requirements in manufacturing environments. 1,8-Octanedithiol maintains a liquid state at standard room temperature with a melting point below -1°C. In contrast, its close homolog 1,10-decanedithiol has a melting point of approximately 17-18°C, meaning it can crystallize or become highly viscous in typical cool laboratory or production settings . This physical state difference directly impacts procurement for automated synthesis, as the C8 dithiol allows for direct volumetric pumping without the need for heated lines or pre-melting steps.
| Evidence Dimension | Melting point and ambient physical state |
| Target Compound Data | Liquid at room temperature (mp < -1°C) |
| Comparator Or Baseline | 1,10-Decanedithiol (solid/semi-solid at cool ambient, mp ~17-18°C) |
| Quantified Difference | >18°C reduction in melting point, ensuring a stable liquid phase. |
| Conditions | Standard ambient temperature and pressure (20-25°C). |
Procuring the liquid-state C8 dithiol eliminates the need for thermal jacketing and pre-melting, ensuring seamless integration into continuous flow and automated liquid handling systems.
In the fabrication of bulk heterojunction organic solar cells, processing additives are required to optimize phase separation. While 1,8-diiodooctane (DIO) is a common benchmark, it acts as a photo-acid under UV illumination, decomposing into iodine radicals that attack the active layer and degrade performance. 1,8-Octanedithiol provides similar morphological control but does not generate halogen radicals upon UV exposure [1]. Studies demonstrate that OPV devices processed with non-halogenated dithiols like 1,8-octanedithiol exhibit significantly reduced initial burn-in degradation and superior long-term operational stability compared to those processed with DIO [2].
| Evidence Dimension | UV-induced degradation pathway in OPV active layers |
| Target Compound Data | 1,8-Octanedithiol (stable, no halogen radical formation) |
| Comparator Or Baseline | 1,8-Diiodooctane (DIO) (generates destructive iodine radicals) |
| Quantified Difference | Elimination of photo-acidic radical generation, leading to enhanced device lifetime. |
| Conditions | UV irradiation of polymer:fullerene or non-fullerene acceptor blends. |
Selecting 1,8-Octanedithiol over DIO allows manufacturers to achieve high power conversion efficiencies while drastically improving the commercial lifespan of the solar cells.
For applications requiring bifunctional crosslinking—such as linking gold nanoparticles or functionalizing flat gold substrates—the dithiol must adopt a 'standing-up' orientation, exposing one free thiol to the solution. 1,6-Hexanedithiol frequently adopts a 'lying-down' or looped configuration due to weaker intermolecular chain packing, neutralizing its crosslinking potential [1]. 1,8-Octanedithiol possesses an optimal 8-carbon chain that maximizes van der Waals interactions between adjacent molecules, strongly favoring the formation of dense, upright monolayers. This structural preference significantly increases the density of available terminal thiol groups for secondary reactions [2].
| Evidence Dimension | Monolayer orientation and free thiol availability |
| Target Compound Data | 1,8-Octanedithiol (favors dense, standing-up configuration) |
| Comparator Or Baseline | 1,6-Hexanedithiol (prone to lying-down or looped configurations) |
| Quantified Difference | Higher yield of exposed terminal -SH groups for secondary binding. |
| Conditions | SAM formation on Au(111) surfaces or gold nanoparticles in solvent. |
Procuring the C8 variant prevents yield losses in surface functionalization by ensuring the molecule acts as a true bridge rather than looping back onto the primary substrate.
The chain length of dithiol monomers directly influences the efficiency of step-growth polymerization. In base-catalyzed polythioether synthesis, using shorter chains like 1,4-butanedithiol results in premature precipitation and lower molecular weights (Mw ~17.3 kDa), yielding rigid solid materials. Substituting with 1,8-Octanedithiol significantly increases the achievable molecular weight (Mw ~38.5 kDa) while producing a highly desirable viscoelastic, sticky polymer at room temperature [1]. This makes the 8-carbon dithiol a superior precursor for formulating dynamic covalent networks and advanced adhesives.
| Evidence Dimension | Weight-average molecular weight (Mw) of synthesized polythioethers |
| Target Compound Data | Mw = 38.5 kDa (viscoelastic/sticky polymer) |
| Comparator Or Baseline | 1,4-Butanedithiol (Mw = 17.3 kDa, rigid solid) |
| Quantified Difference | 122% increase in molecular weight with a shift to viscoelastic properties. |
| Conditions | Base-catalyzed step-growth polymerization. |
Buyers formulating advanced adhesives or dynamic polymer networks should select 1,8-Octanedithiol to achieve the necessary high molecular weights and viscoelastic material properties.
1,8-Octanedithiol is the optimal choice for OPV manufacturing workflows seeking to replace halogenated additives like DIO. By providing necessary morphological control without the UV-induced generation of destructive iodine radicals, it is critical for producing long-lifetime, commercially viable polymer solar cells [1].
Due to its strong tendency to form standing-up monolayers rather than looped structures, 1,8-Octanedithiol is highly recommended for creating robust, interlinked gold nanoparticle networks. It serves as a reliable bridging molecule in the development of chemiresistive sensors and plasmonic devices [2].
In polymer chemistry, this compound is specifically selected over shorter dithiols to synthesize high-molecular-weight polythioethers. Its eight-carbon chain imparts the necessary flexibility to create sticky, viscoelastic materials ideal for advanced adhesives and self-healing dynamic covalent networks [3].
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